![molecular formula C35H44N6O B13803533 N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea CAS No. 71173-71-2](/img/structure/B13803533.png)
N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple dimethylamino groups attached to phenyl rings, which are further connected through a urea linkage. It is often used in various scientific research applications due to its distinctive chemical behavior and potential utility in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea typically involves a two-step processThe second step involves the elimination of water between Michler’s Hydrol and urea to form the final urea derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow the same synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods often involve the use of large-scale reactors and stringent control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the dimethylamino groups.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino groups or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea involves its ability to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can influence biological pathways and chemical reactions, making the compound a valuable tool in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Michler’s Ketone:
Schreiner’s Thiourea: N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is another compound with similar applications in catalysis and molecular interactions.
Uniqueness
N,N’-Bis[bis[4-(dimethylamino)phenyl]methyl]urea is unique due to its urea linkage, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in specific research and industrial contexts.
Eigenschaften
CAS-Nummer |
71173-71-2 |
|---|---|
Molekularformel |
C35H44N6O |
Molekulargewicht |
564.8 g/mol |
IUPAC-Name |
1,3-bis[bis[4-(dimethylamino)phenyl]methyl]urea |
InChI |
InChI=1S/C35H44N6O/c1-38(2)29-17-9-25(10-18-29)33(26-11-19-30(20-12-26)39(3)4)36-35(42)37-34(27-13-21-31(22-14-27)40(5)6)28-15-23-32(24-16-28)41(7)8/h9-24,33-34H,1-8H3,(H2,36,37,42) |
InChI-Schlüssel |
ONHAAEYDHJUYKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)NC(=O)NC(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


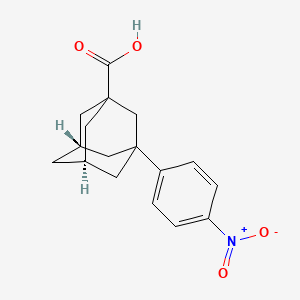
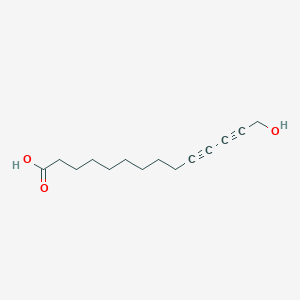
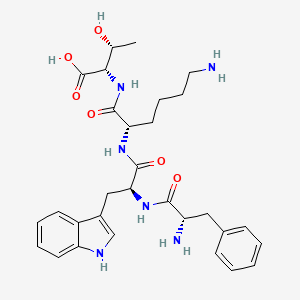

![1-Azabicyclo[2.2.2]octan-2-imine](/img/structure/B13803486.png)
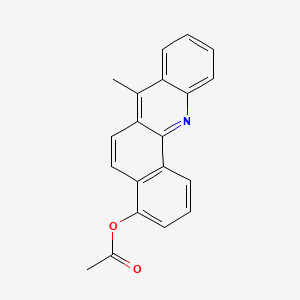
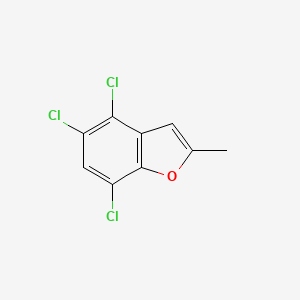
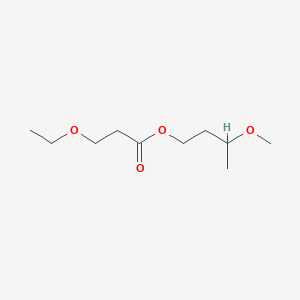
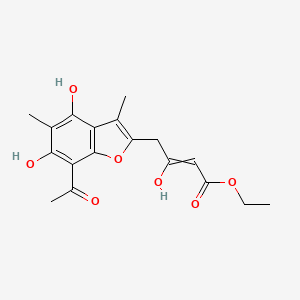
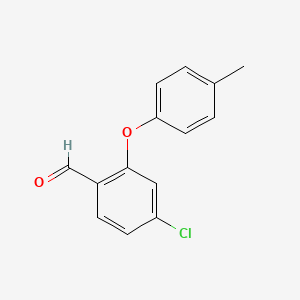

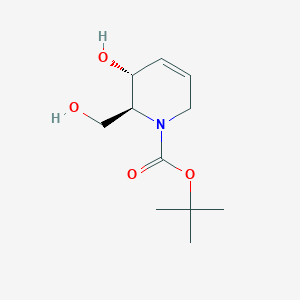
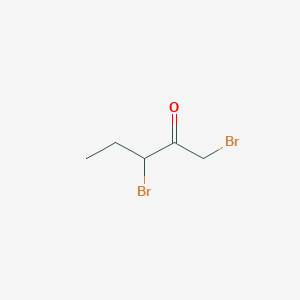
![Cyclodeca[b]furan-2(3H)-one, 3a,4,5,6,7,8,9,11a-octahydro-3,6,10-trimethyl-](/img/structure/B13803550.png)
